molecular formula C27H25ClFN5O2 B10827159 rel-(E)-N-(7-(((1R,5S,6s)-3-oxabicyclo[3.1.0]hexan-6-yl)ethynyl)-4-((3-chloro-4-fluorophenyl)amino)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide

rel-(E)-N-(7-(((1R,5S,6s)-3-oxabicyclo[3.1.0]hexan-6-yl)ethynyl)-4-((3-chloro-4-fluorophenyl)amino)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide

Katalognummer: B10827159
Molekulargewicht: 506.0 g/mol
InChI-Schlüssel: NQSNDWQDQPMUOC-DWJJLMPSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NT-113 is a novel compound known for its potent inhibitory effects on the ERBB family of receptor tyrosine kinases. It has high brain penetrance and is particularly effective against glioblastoma xenografts with EGFR amplification . This compound is a promising candidate for cancer therapy, especially for brain tumors.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of NT-113 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .

Industrial Production Methods: Industrial production of NT-113 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of specialized equipment and adherence to stringent quality control measures .

Analyse Chemischer Reaktionen

Arten von Reaktionen: NT-113 durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

    Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

    Substitution: Umfasst den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Chromtrioxid.

    Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.

    Substitution: Häufige Reagenzien sind Halogene und Nukleophile unter geeigneten Bedingungen.

Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Ketonen oder Carbonsäuren führen, während die Reduktion zu Alkoholen führen kann .

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

  • Molecular Formula : C24H29ClF N3O2
  • Molecular Weight : 439.96 g/mol
  • CAS Number : Not readily available in the provided sources.

Anticancer Activity

Research indicates that compounds containing quinazoline derivatives exhibit significant anticancer properties. Quinazoline-based drugs have been developed as inhibitors of various kinases involved in cancer progression. The specific structure of this compound may enhance its efficacy against particular cancer types by targeting specific pathways.

Case Study: Quinazoline Derivatives

A study highlighted the effectiveness of quinazoline derivatives in inhibiting tumor growth through the modulation of signaling pathways associated with cell proliferation and apoptosis. The incorporation of additional functional groups, such as those present in the discussed compound, could further enhance these effects.

Antimicrobial Properties

The bicyclic structure of this compound may confer antimicrobial properties. Compounds with similar structural motifs have been shown to exhibit activity against a range of bacteria and fungi.

Case Study: Bicyclic Compounds

Research on bicyclic compounds has demonstrated their ability to disrupt bacterial cell walls or interfere with metabolic pathways, suggesting that rel-(E)-N-(7-(((1R,5S,6s)-3-oxabicyclo[3.1.0]hexan-6-yl)ethynyl)-4-((3-chloro-4-fluorophenyl)amino)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide could potentially be developed into a new class of antimicrobial agents.

Neurological Applications

The dimethylamino group is often associated with neuroactive compounds. This suggests potential applications in treating neurological disorders, possibly through modulation of neurotransmitter systems.

Case Study: Neuroactive Compounds

Several studies have explored the neuroprotective effects of dimethylamino-containing compounds, indicating their potential in treating conditions like Alzheimer’s disease or depression.

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions, including:

  • Formation of the bicyclic core.
  • Introduction of the ethynyl group.
  • Functionalization with the quinazoline derivative.
  • Final modifications to incorporate the dimethylamino group.

Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.

Vergleich Mit ähnlichen Verbindungen

    Erlotinib: Another ERBB inhibitor with lower brain penetrance.

    Lapatinib: Targets both EGFR and HER2 but has different pharmacokinetic properties.

    Afatinib: An irreversible ERBB inhibitor with a broader spectrum of activity.

Uniqueness of NT-113: NT-113 is unique due to its high brain penetrance and potent inhibitory effects on multiple ERBB family members. This makes it particularly effective against brain tumors, setting it apart from other similar compounds .

Biologische Aktivität

The compound rel-(E)-N-(7-(((1R,5S,6s)-3-oxabicyclo[3.1.0]hexan-6-yl)ethynyl)-4-((3-chloro-4-fluorophenyl)amino)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide is a complex organic molecule characterized by its unique bicyclic structure and multiple functional groups. Its core structure, a quinazoline , is recognized for its pharmacological significance, particularly in the development of anticancer agents and inhibitors of protein tyrosine kinases (PTKs).

The biological activity of this compound is primarily linked to its role as a potential inhibitor of protein tyrosine kinases (PTKs) . PTKs are critical in cell signaling pathways that regulate cell growth, differentiation, and metabolism. Inhibition of these kinases can lead to reduced tumor growth and proliferation in cancer cells. The compound's unique structural features allow it to interact with specific molecular targets within biological systems, potentially modulating their activity.

Synthesis

The synthesis of this compound typically involves several steps outlined in patent literature, detailing specific reagents and conditions necessary for constructing this complex molecule. The key synthetic steps include the formation of the bicyclic core and the introduction of various functional groups that enhance its biological activity.

Biological Activity

Research indicates that compounds similar to this compound are effective at inhibiting specific PTKs involved in cancer progression . The following table summarizes related compounds that share structural or functional similarities:

Compound NameStructure FeaturesBiological Activity
Compound AQuinazoline core with different substituentsPTK inhibitor
Compound BBicyclic structure similar to rel-(E)Anticancer activity
Compound CContains an ethynyl groupModulator of cell signaling

Case Studies

Several studies have demonstrated the efficacy of quinazoline derivatives in cancer treatment:

  • Gefitinib and Erlotinib : These well-known anticancer agents are based on quinazoline structures and have shown significant effectiveness against tumors by inhibiting the epidermal growth factor receptor (EGFR), a prominent PTK involved in tumor growth .
  • Recent Advances : A study highlighted a series of new 6-bromo-substituted quinazolines that exhibited potent anticancer activity against human cancer cell lines MCF7 (breast) and A549 (lung), with IC50 values in the nanomolar range indicating high potency against EGFR inhibition .
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications at specific positions on the quinazoline ring can enhance biological activity. For instance, introducing a β-halopropionamide chain at the 6th position has been shown to improve EGFR inhibition capabilities compared to parent compounds .

Eigenschaften

Molekularformel

C27H25ClFN5O2

Molekulargewicht

506.0 g/mol

IUPAC-Name

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[2-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]ethynyl]quinazolin-6-yl]-4-(dimethylamino)but-2-enamide

InChI

InChI=1S/C27H25ClFN5O2/c1-34(2)9-3-4-26(35)33-24-12-19-25(10-16(24)5-7-18-20-13-36-14-21(18)20)30-15-31-27(19)32-17-6-8-23(29)22(28)11-17/h3-4,6,8,10-12,15,18,20-21H,9,13-14H2,1-2H3,(H,33,35)(H,30,31,32)/b4-3+/t18?,20-,21+

InChI-Schlüssel

NQSNDWQDQPMUOC-DWJJLMPSSA-N

Isomerische SMILES

CN(C)C/C=C/C(=O)NC1=CC2=C(C=C1C#CC3[C@H]4[C@@H]3COC4)N=CN=C2NC5=CC(=C(C=C5)F)Cl

Kanonische SMILES

CN(C)CC=CC(=O)NC1=CC2=C(C=C1C#CC3C4C3COC4)N=CN=C2NC5=CC(=C(C=C5)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.